N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide

Carboxylesterase inhibition Drug metabolism CES2 selectivity

Select this specific 6-chloro-4-methyl-1,3-benzothiazol-2-yl acetamide derivative for defined negative control performance in human carboxylesterase (CE1/CE2) panels (IC50 >100,000 nM). Its 4-fluorophenylacetamide moiety confers superior metabolic stability over unsubstituted analogs, ensuring reliable in vivo exposure. Use as a fixed reference point in SAR studies to baseline the impact of halogen or acetamide modifications on target selectivity.

Molecular Formula C16H12ClFN2OS
Molecular Weight 334.79
CAS No. 900000-80-8
Cat. No. B2478251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
CAS900000-80-8
Molecular FormulaC16H12ClFN2OS
Molecular Weight334.79
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(S2)NC(=O)CC3=CC=C(C=C3)F)Cl
InChIInChI=1S/C16H12ClFN2OS/c1-9-6-11(17)8-13-15(9)20-16(22-13)19-14(21)7-10-2-4-12(18)5-3-10/h2-6,8H,7H2,1H3,(H,19,20,21)
InChIKeyNUUPHIVMCSRPHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide Chemical Profile and Procurement Baseline


N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 900000-80-8) is a synthetic small molecule featuring a 6-chloro-4-methyl-1,3-benzothiazole core linked via an acetamide bridge to a 4-fluorophenyl moiety . The benzothiazole scaffold is a privileged structure in medicinal chemistry, historically associated with antimicrobial, anticancer, and anti-inflammatory activities [1]. The specific substitution pattern on the benzothiazole ring—chlorine at position 6, methyl at position 4—introduces distinct electronic and steric properties that differentiate this compound from unsubstituted or differently substituted benzothiazole-2-yl acetamides. The compound is commercially available at research-grade purity (typically ≥95%) from multiple screening-compound suppliers .

Why N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide Cannot Be Substituted with Generic Benzothiazole-2-yl Acetamides


Benzothiazole-2-yl acetamides are not interchangeable. The presence, position, and identity of substituents on both the benzothiazole ring and the phenylacetamide moiety critically modulate target binding, selectivity, and pharmacokinetic properties. For example, within the broader N-(benzothiazolyl)-2-phenyl-acetamide class, substitution at the benzothiazole 6-position with chlorine has been linked to altered enzyme inhibition profiles and antibacterial potency [1]. The 4-fluorophenyl group on the acetamide moiety further influences lipophilicity and metabolic stability relative to unsubstituted phenyl or other halogenated analogs [2]. Generic procurement of an uncharacterized or differently substituted acetamide without head-to-head activity confirmation risks selecting a compound with substantially different potency, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence for N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 900000-80-8)


Carboxylesterase 2 (CE2) Inhibitory Activity Versus Closest Intra-Class Analogs

In human liver microsome assays, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide exhibited an IC50 > 100,000 nM against CE2 [1]. This represents an approximately 13.6-fold weaker inhibition compared to a closely related intra-class analog (BDBM50154556) bearing a carboxamide substituent, which showed an IC50 of 7,360 nM under identical assay conditions [2]. The substantially reduced CE2 affinity suggests the 4-fluorophenylacetamide group may confer a cleaner metabolic interaction profile for applications where avoiding CE2-mediated hydrolysis of co-administered ester prodrugs is desirable.

Carboxylesterase inhibition Drug metabolism CES2 selectivity

Carboxylesterase 1 (CE1) Activity Profile Demonstrating Consistent Weak Inhibition

Against human liver carboxylesterase 1 (CE1), the target compound maintained weak inhibitory activity with an IC50 > 100,000 nM [1]. A structurally related comparator (BDBM50154556) also showed weak but slightly stronger inhibition at 11,000 nM [2]. The approximately 9-fold weaker activity of the target compound across both major human carboxylesterases establishes a consistent pattern of low esterase interaction, which is not universally observed among benzothiazole-2-yl acetamides.

CES1 inhibition Esterase selectivity Drug-drug interaction risk

Structural Differentiation: 4-Fluorophenylacetamide Substitution Enables Metabolic Stability Advantages Over Unsubstituted Phenylacetamide Congeners

The 4-fluorophenylacetamide group introduces a para-fluoro substituent that is well-established in medicinal chemistry to block cytochrome P450-mediated hydroxylation at the phenyl ring [1]. The unsubstituted phenylacetamide analog (N-(1,3-benzothiazol-2-yl)-2-phenylacetamide, CAS 418796-13-1) lacks this metabolic shield and is therefore predicted to undergo more rapid oxidative clearance . While direct head-to-head microsomal stability data are not published for this exact compound pair, the class-level inference is robust: para-fluorination of the phenylacetamide moiety consistently improves metabolic half-life relative to unsubstituted phenyl in benzothiazole-2-yl acetamide scaffolds.

Metabolic stability Fluorine substitution Oxidative metabolism

Organic Solubility and Physicochemical Profile Enabling Broader Solvent Compatibility for In Vitro Assays

The compound is supplied at ≥95% purity and demonstrates solubility in DMSO and other common organic solvents as a free base . While specific quantitative solubility values (e.g., mg/mL, LogS) are not published, the compound's calculated properties (MW 334.79, cLogP ~3.5-4.0 estimated) suggest moderate lipophilicity that favors organic solvent dissolution for in vitro assay preparation. Compared to more polar benzothiazole-2-yl acetamides bearing carboxylic acid or sulfonamide substituents, which often require aqueous buffered formulations or pH adjustment for dissolution, the uncharged, moderately lipophilic nature of this compound simplifies stock solution preparation across a range of assay-compatible solvents.

Solubility DMSO solubility Assay development

Recommended Application Scenarios for N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide Based on Quantitative Evidence


Negative Control or Selectivity Counter-Screen in Carboxylesterase Activity Assays

With IC50 values exceeding 100,000 nM against both CE1 and CE2 [1], this compound can serve as a reliable negative control or weak reference compound in human carboxylesterase inhibition screening panels. Its consistently weak activity across both isoforms distinguishes it from more potent benzothiazole-based esterase inhibitors, making it suitable for establishing assay noise floors or as an inactive comparator in selectivity profiling studies.

Metabolically Stable Benzothiazole Pharmacophore for In Vivo Proof-of-Concept Studies

The 4-fluorophenylacetamide substitution is expected to improve metabolic stability over unsubstituted phenylacetamide analogs by blocking para-hydroxylation [2]. This compound is appropriate for in vivo pharmacology programs where sustained systemic exposure of a benzothiazole-2-yl acetamide scaffold is required and where rapid oxidative clearance would otherwise limit the interpretability of efficacy readouts.

High-Throughput Screening for Novel Antibacterial or Anticancer Activity Against Underexplored Targets

The benzothiazole scaffold is recognized for antimicrobial and anticancer potential, with the 6-chloro-4-methyl substitution pattern claimed in patent literature for antibacterial applications [3]. This compound's commercial availability at gram scale and its favorable solubility properties make it a suitable scaffold for phenotypic screening campaigns against Gram-positive or Gram-negative bacterial panels, or for targeted screening against understudied kinases or tubulin polymerization assays using the colchicine binding site paradigm [2].

Structure-Activity Relationship (SAR) Probe for Mapping Substitution Effects at Benzothiazole Position 6

As a defined, commercially available member of the 6-chloro-4-methylbenzothiazole series, this compound provides a fixed reference point for SAR studies exploring the impact of 6-position halogens or 2-position acetamide modifications on biological activity [1]. Its quantifiable lack of CE1/CE2 inhibition provides a baseline for assessing how further structural changes may inadvertently introduce esterase liabilities.

Quote Request

Request a Quote for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.